Homosalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Effectiveness as a UVB Absorber

Homosalate is a UVB absorber, meaning it absorbs ultraviolet B radiation, the primary wavelength responsible for sunburn. Studies have demonstrated its efficacy in absorbing UVB rays. A 2010 study published in the International Journal of Pharmaceutics found that Homosalate, in combination with other sunscreen ingredients, provided broad-spectrum protection against UVB rays [].

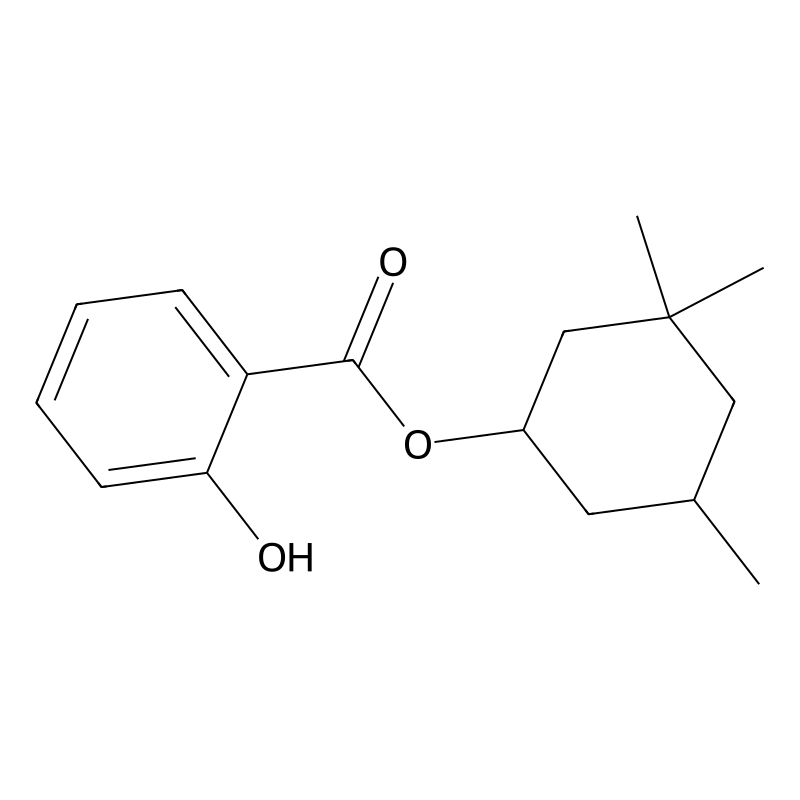

Homosalate is an organic compound classified as a salicylate, specifically an ester formed from salicylic acid and 3,3,5-trimethylcyclohexanol. Its chemical formula is , and it is primarily utilized as a chemical ultraviolet filter in sunscreens. Homosalate effectively absorbs short-wave ultraviolet B rays, which are known to cause DNA damage and increase the risk of skin cancer. This compound is notable for its hydrophobic properties, which prevent it from dissolving in water, making it suitable for topical applications in various sunscreen formulations .

While homosalate is generally considered safe for topical use in sunscreens, some potential concerns exist:

- Endocrine disruption: In vitro studies suggest homosalate may exhibit weak hormonal activity, potentially disrupting androgen and estrogen receptors []. However, in vivo evidence for such effects in humans is lacking [].

- Environmental impact: Studies suggest homosalate can be absorbed through skin and potentially contaminate water bodies through swimming or washing sunscreen off []. The impact of this environmental contamination on aquatic ecosystems requires further investigation.

- Esterification: It is synthesized via Fischer–Speier esterification between salicylic acid and 3,3,5-trimethylcyclohexanol .

- Degradation: Homosalate is subject to abiotic hydrolysis and can degrade rapidly in environmental conditions. The estimated half-life at neutral pH (7) is approximately 215 hours at 25°C. At pH levels of 4 and 9, the half-lives are 210 hours and 69.7 hours, respectively .

- Chlorination: In the presence of free chlorine, homosalate reacts to form chlorinated derivatives such as monochloro-homosalate and dichloro-homosalate .

The primary method for synthesizing homosalate is through Fischer–Speier esterification. This process involves the reaction of salicylic acid with 3,3,5-trimethylcyclohexanol in the presence of an acid catalyst. The reaction typically requires controlled temperature and pressure to optimize yield and purity .

Homosalate is predominantly used in:

- Sunscreens: It is a common ingredient in many sunscreen formulations due to its ability to absorb UVB radiation. Approximately 45% of sunscreens available in the U.S. contain homosalate .

- Cosmetic Products: Beyond sunscreens, it may be found in various cosmetic products aimed at protecting skin from UV exposure .

Research has highlighted potential interactions of homosalate with other chemical entities:

- Hormonal Disruption: While there are concerns regarding its potential endocrine-disrupting effects, extensive studies have not confirmed significant adverse effects in humans. Regulatory bodies have called for further investigation into its safety profile .

- Skin Penetration: Studies indicate that homosalate can penetrate the skin barrier but does not accumulate significantly in systemic circulation .

Homosalate shares similarities with several other compounds used as UV filters. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Homosalate | C₁₆H₂₂O₃ | Sunscreen | Absorbs UVB rays; hydrophobic |

| Oxybenzone | C₁₄H₁₀O₃ | Sunscreen | Broad-spectrum UV filter; potential allergen |

| Octinoxate | C₁₄H₁₈O₂ | Sunscreen | Absorbs UVB rays; can cause allergic reactions |

| Octisalate | C₁₄H₂₆O₂ | Sunscreen | Enhances stability of other UV filters |

| Avobenzone | C₂₁H₂₃O₃ | Sunscreen | Broad-spectrum UVA filter; more stable under sunlight |

Homosalate's unique hydrophobic nature allows it to provide effective sun protection while minimizing water solubility, which is crucial for maintaining efficacy in topical applications.

High-Performance Liquid Chromatography Optimization Strategies

High-Performance Liquid Chromatography represents the primary analytical technique for homosalate quantification due to its versatility, reliability, and wide accessibility across analytical laboratories. The optimization of chromatographic parameters is fundamental to achieving accurate and precise determinations of this ultraviolet filter compound [1] [2] [3].

Column Selection and Stationary Phase Optimization

The selection of appropriate stationary phase chemistry constitutes a critical optimization parameter for homosalate analysis. Reversed-phase chromatography utilizing octadecylsilane bonded phases demonstrates superior performance for homosalate separation [1] [4]. The Zorbax Eclipse XDB C18 column with 3.5 micrometers particle size provides optimal resolution and peak symmetry for homosalate isomers [1]. Alternative stationary phases including C8, phenyl, and hybrid technologies such as BEH Shield RP have shown comparable performance characteristics [2]. The importance of endcapping in the stationary phase cannot be overstated, as residual silanol groups can cause peak tailing and reduced separation efficiency for phenolic compounds like homosalate [5] [6].

Particle size optimization plays a crucial role in method development efficiency. Ultra-high-performance liquid chromatography employing sub-2 micrometer particles, particularly 1.7 micrometer BEH C18 phases, enables rapid method development while maintaining high resolution [2] [7]. The transition from conventional 5 micrometer to smaller particle sizes provides significant advantages including reduced analysis time, improved peak capacity, and enhanced separation efficiency [5] [6].

Mobile Phase Composition and pH Optimization

Mobile phase optimization represents a multi-parameter challenge requiring careful consideration of pH, organic modifier selection, and gradient programming [1] [2]. Acidic mobile phase conditions in the pH range 2.2-3.5 demonstrate optimal performance for homosalate separation [1] [2] [8]. The addition of formic acid at concentrations of 0.1-1.0 percent effectively suppresses ionization of phenolic hydroxyl groups, resulting in improved peak symmetry and reproducible retention behavior [1] [2].

Gradient elution methods provide superior performance compared to isocratic conditions when analyzing complex sunscreen matrices containing multiple ultraviolet filters [1] [2]. The optimal gradient program typically initiates with 70 percent acetonitrile, progressing to 100 percent acetonitrile over 20-25 minutes [1]. This gradient profile ensures adequate retention of homosalate while providing sufficient resolution from potential interfering compounds [1] [2].

Temperature and Flow Rate Optimization

Column temperature optimization significantly influences both separation efficiency and analysis time. Operating temperatures in the range 25-40 degrees Celsius provide optimal balance between resolution and peak symmetry [1] [9] [8]. Elevated temperatures reduce mobile phase viscosity, enabling higher flow rates and shorter analysis times while maintaining chromatographic performance [5] [6] [10].

Flow rate optimization must consider column dimensions, particle size, and instrument back pressure limitations. For 4.6 millimeter internal diameter columns, flow rates of 0.8-1.0 milliliters per minute represent optimal conditions [1] [9]. Ultra-high-performance liquid chromatography systems utilizing 2.1 millimeter internal diameter columns typically employ flow rates of 0.3-0.5 milliliters per minute [2] [7].

Detection Wavelength and Spectral Considerations

Ultraviolet detection at 306 nanometers corresponds to the absorption maximum of homosalate and provides optimal sensitivity [1] [4]. Alternative detection wavelengths at 313 nanometers have been successfully employed in regulatory methods [11]. Diode array detection enables peak purity assessment through spectral ratio analysis, confirming the absence of co-eluting interferences [1] [9].

The spectral characteristics of homosalate isomers require careful consideration during method development. The cis and trans isomers exhibit slightly different absorption maxima and must be monitored collectively for total homosalate determination [1] [3]. The typical isomer ratio of 85 percent trans and 15 percent cis forms necessitates optimization strategies that ensure adequate detection of both species [1] [3].

Gas Chromatography-Mass Spectrometry for Byproduct Identification

Gas Chromatography-Mass Spectrometry serves as an indispensable analytical technique for the identification and structural elucidation of homosalate transformation products and degradation byproducts [12] [13] [14]. This technique provides superior selectivity and structural information compared to liquid chromatographic methods, making it particularly valuable for metabolite identification and environmental fate studies.

Chromatographic Conditions and Optimization

The gas chromatographic separation of homosalate and its byproducts requires careful optimization of column selection, temperature programming, and carrier gas conditions [12] [13]. Capillary columns with 5 percent phenyl methylpolysiloxane stationary phases, such as DB-5MS, demonstrate excellent performance for homosalate analysis [12]. Column dimensions of 30 meters length, 0.25 millimeters internal diameter, and 0.25 micrometers film thickness provide optimal resolution and peak capacity [12].

Temperature programming optimization is critical for achieving adequate separation of structurally related homosalate byproducts [12] [13]. The optimal temperature program initiates at 100 degrees Celsius for 1 minute, followed by a ramp of 15 degrees Celsius per minute to 200 degrees Celsius, then continuing at 15 degrees Celsius per minute to 280 degrees Celsius with a final hold time of 7 minutes [12]. This programming provides baseline resolution of homosalate isomers and their chlorinated transformation products [12].

Carrier gas selection and flow rate optimization significantly influence separation efficiency and mass spectral quality [12] [13]. Ultra-high purity helium at constant flow of 1.0 milliliter per minute provides optimal conditions for both chromatographic separation and mass spectral ionization [12]. Split/splitless injection at 280 degrees Celsius with 1 minute purge time ensures quantitative sample transfer while minimizing thermal degradation [12].

Mass Spectrometric Detection and Fragmentation Patterns

Electron ionization mass spectrometry provides characteristic fragmentation patterns essential for homosalate and byproduct identification [12] [15] [16]. The molecular ion of homosalate appears at m/z 262, corresponding to the molecular formula C16H22O3 [12] [16]. The base peak at m/z 137.9 results from McLafferty rearrangement, representing a diagnostic fragment for salicylate esters [12].

The mass spectral identification of homosalate isomers reveals identical fragmentation patterns, preventing differentiation based solely on mass spectral data [12]. Gas chromatographic retention time differences enable separation and individual quantification of cis and trans isomers [12] [13]. The typical retention times of 10.577 and 10.928 minutes correspond to the major and minor isomers respectively [12].

Byproduct Identification and Structural Elucidation

Gas Chromatography-Mass Spectrometry analysis of chlorinated water samples reveals the formation of multiple homosalate transformation products [12]. Monochlorinated homosalate derivatives exhibit molecular ions at m/z 296/298 with characteristic 3:1 isotope ratios indicating the presence of one chlorine atom [12]. Three distinct monochlorinated species are identified, including two diastereoisomers eluting at retention times of 13.989 and 14.257 minutes [12].

Dichlorinated homosalate represents the most highly substituted transformation product identified in chlorinated aqueous systems [12]. The molecular ion cluster at m/z 330/332/334 with 9:6:1 intensity ratios confirms the presence of two chlorine atoms [12]. The retention time of 15.413 minutes indicates significantly increased lipophilicity compared to the parent compound [12].

The fragmentation pathways of chlorinated homosalate derivatives follow similar patterns to the parent compound, with McLafferty rearrangement producing characteristic base peaks [12]. The substitution patterns of chlorine atoms cannot be definitively determined from mass spectral data alone, but are presumed to occur at positions ortho and para to the phenolic hydroxyl group [12].

Sample Preparation and Extraction Strategies

Solid phase extraction using hydrophilic-lipophilic balance sorbents provides effective concentration and cleanup for homosalate byproduct analysis [12] [14]. Oasis HLB cartridges with 500 milligrams sorbent capacity demonstrate quantitative recovery of homosalate and its transformation products from aqueous matrices [12]. Sample pH adjustment to 3.0 prior to extraction optimizes retention of phenolic compounds while minimizing matrix interferences [12].

The extraction protocol involves cartridge conditioning with 5 milliliters methanol followed by 5 milliliters deionized water [12]. Sample loading at pH 3.0 ensures protonation of phenolic groups, enhancing hydrophobic interactions with the sorbent [12]. Elution with 5 milliliters ethyl acetate provides quantitative recovery while minimizing co-extracted matrix components [12].

Solvent exchange to dichloromethane prior to gas chromatographic analysis ensures compatibility with injection systems and prevents peak broadening [12]. The final extract concentration and injection volume of 1 microliter provides adequate sensitivity for byproduct detection while maintaining chromatographic performance [12].

Method Validation Parameters: Linearity, Accuracy, and Precision

Comprehensive method validation following International Conference on Harmonisation guidelines ensures the reliability and regulatory acceptability of analytical methods for homosalate quantification [1] [17] [18]. The validation parameters encompass specificity, linearity, accuracy, precision, detection limits, quantitation limits, range, and robustness [1] [17].

Linearity Assessment and Calibration Strategies

Linearity evaluation demonstrates the proportional relationship between analyte concentration and detector response over the specified analytical range [1] [17] [18]. Homosalate analysis typically employs calibration ranges spanning 1-200 micrograms per milliliter, encompassing expected sample concentrations [1] [17]. The preparation of calibration standards requires careful attention to stock solution stability and dilution accuracy [1].

Correlation coefficient determination provides quantitative assessment of linearity quality [1] [17]. Acceptable correlation coefficients exceed 0.999 for regulatory applications, with homosalate methods consistently demonstrating values of 0.9978-0.9998 [1] [17]. Linear regression analysis includes evaluation of slope significance and intercept proximity to zero [17] [18].

Statistical evaluation of linearity employs analysis of variance to confirm significant linear relationship and absence of systematic deviations [17] [18]. The calculation of residual standard error provides additional assessment of calibration curve quality and prediction uncertainty [17] [18]. Five-point calibration curves with triplicate preparation at each level ensure adequate statistical power for linearity assessment [1] [17].

Accuracy Determination and Recovery Studies

Accuracy evaluation quantifies the closeness of measured values to the true analyte concentration [1] [17] [19]. Recovery studies using standard addition methodology provide practical accuracy assessment for complex matrices where certified reference materials are unavailable [1] [17]. The addition of known quantities of homosalate standard to sample matrices enables calculation of percentage recovery [1].

Recovery values for homosalate analysis typically range from 89-122 percent, reflecting the challenges associated with complex cosmetic matrices [1] [17] [20]. While ideal recovery values fall within 98-102 percent, the extended range of 90-110 percent is acceptable for complex formulations containing multiple active ingredients and excipients [17] [20].

Three concentration levels spanning the analytical range ensure comprehensive accuracy assessment [1] [17]. Low, medium, and high spike levels of 80, 100, and 120 percent of the nominal concentration provide evaluation across the working range [17] [20]. Triplicate determinations at each level enable statistical evaluation of accuracy precision [1] [17].

Precision Evaluation and Repeatability Studies

Precision assessment encompasses repeatability, intermediate precision, and reproducibility evaluations [1] [17] [19]. Repeatability studies performed under identical conditions on the same day with the same analyst demonstrate short-term method precision [1] [17]. Relative standard deviation calculations provide quantitative precision assessment [1] [17].

Homosalate repeatability studies consistently demonstrate relative standard deviations below 2 percent, meeting International Conference on Harmonisation requirements [1] [17]. The precision values ranging from 0.04-5 percent across different concentration levels indicate excellent method reproducibility [1] [17]. Six replicate determinations provide adequate statistical power for precision evaluation [1] [17].

Intermediate precision evaluation incorporates day-to-day and analyst-to-analyst variability [1] [17]. Testing on different days with different analysts provides realistic assessment of method robustness under routine laboratory conditions [1] [17]. Relative standard deviations below 3 percent for intermediate precision studies confirm acceptable method performance [17] [19].

Detection and Quantitation Limit Determination

Limit of detection represents the lowest analyte concentration producing a signal reliably distinguishable from background noise [1] [17] [19]. The International Conference on Harmonisation approach utilizing signal-to-noise ratios of 3:1 provides practical detection limit assessment [17] [19]. Alternative calculations employing standard deviation of the response and calibration curve slope offer mathematical determination [1] [17].

Homosalate detection limits ranging from 0.014-2.16 micrograms per milliliter demonstrate excellent method sensitivity [1] [17]. The variation in detection limits reflects differences in sample matrix complexity and analytical instrumentation [1] [17]. Ultra-high-performance liquid chromatography methods generally achieve lower detection limits compared to conventional systems [2] [17].

Limit of quantitation represents the lowest concentration enabling accurate quantitative determination [1] [17] [19]. Signal-to-noise ratios of 10:1 or mathematical calculation using 10 times the standard deviation of the response provide quantitation limit assessment [17] [19]. Quantitation limits of 0.048-6.54 micrograms per milliliter ensure adequate sensitivity for regulatory compliance testing [1] [17].

Robustness Testing and Method Ruggedness

Robustness evaluation assesses method performance under deliberately varied analytical conditions [17] [21]. Critical parameters including mobile phase pH, column temperature, flow rate, and detection wavelength undergo systematic variation to evaluate their impact on method performance [17] [21]. The Youden-Steiner experimental design provides efficient evaluation of multiple parameters [17].

Mobile phase pH variation of ±0.2 units typically produces minimal impact on homosalate retention and peak symmetry [17] [8]. Column temperature changes of ±5 degrees Celsius may affect retention times but generally maintain acceptable resolution [17] [8]. Flow rate modifications of ±0.2 milliliters per minute influence analysis time without compromising peak quality [17] [21].

Robustness testing confirms that minor variations in analytical conditions do not significantly affect method performance, ensuring successful method transfer between laboratories and routine application [17] [21]. The documentation of robustness parameters provides valuable guidance for method users and facilitates troubleshooting when analytical problems arise [17].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 109 of 158 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 49 of 158 companies with hazard statement code(s):;

H315 (77.55%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (77.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (22.45%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Parahexyl

Biological Half Life

Use Classification

Cosmetics -> Skin conditioning; Uv absorber; Uv filte

General Manufacturing Information

Dates

2: Wang Y, Marling SJ, Plum LA, DeLuca HF. Salate derivatives found in sunscreens block experimental autoimmune encephalomyelitis in mice. Proc Natl Acad Sci U S A. 2017 Aug 8;114(32):8528-8531. doi: 10.1073/pnas.1703995114. Epub 2017 Jul 24. PubMed PMID: 28739922; PubMed Central PMCID: PMC5559021.

3: Yang C, Lim W, Bazer FW, Song G. Homosalate aggravates the invasion of human trophoblast cells as well as regulates intracellular signaling pathways including PI3K/AKT and MAPK pathways. Environ Pollut. 2018 Dec;243(Pt B):1263-1273. doi: 10.1016/j.envpol.2018.09.092. Epub 2018 Sep 21. PubMed PMID: 30267922.

4: Jiménez-Díaz I, Molina-Molina JM, Zafra-Gómez A, Ballesteros O, Navalón A, Real M, Sáenz JM, Fernández MF, Olea N. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Oct 1;936:80-7. doi: 10.1016/j.jchromb.2013.08.006. Epub 2013 Aug 8. PubMed PMID: 24004914.

5: Erol M, Çok I, Bostan Gayret Ö, Günes P, Yigit Ö, Sayman E, Günes A, Çelik DS, Hamilçikan S, Altinay S, Ercan O. Evaluation of the endocrine-disrupting effects of homosalate (HMS) and 2-ethylhexyl 4-dimethylaminobenzoate (OD-PABA) in rat pups during the prenatal, lactation, and early postnatal periods. Toxicol Ind Health. 2017 Oct;33(10):775-791. doi: 10.1177/0748233717718974. Epub 2017 Sep 7. PubMed PMID: 28879804.

6: Krause M, Klit A, Blomberg Jensen M, Søeborg T, Frederiksen H, Schlumpf M, Lichtensteiger W, Skakkebaek NE, Drzewiecki KT. Sunscreens: are they beneficial for health? An overview of endocrine disrupting properties of UV-filters. Int J Androl. 2012 Jun;35(3):424-36. doi: 10.1111/j.1365-2605.2012.01280.x. Review. PubMed PMID: 22612478.

7: Alamer M, Darbre PD. Effects of exposure to six chemical ultraviolet filters commonly used in personal care products on motility of MCF-7 and MDA-MB-231 human breast cancer cells in vitro. J Appl Toxicol. 2018 Feb;38(2):148-159. doi: 10.1002/jat.3525. Epub 2017 Oct 9. PubMed PMID: 28990245.

8: Masse MO, Herpol-Borremans M. Dosage de l'octyl dimethyl PABA, de l'homosalate et de l'octyl salicylate dans les produits de protection solaire. Int J Cosmet Sci. 2001 Dec;23(6):325-31. PubMed PMID: 18498482.

9: Scheman A, Te R. Contact Allergy to Salicylates and Cross-Reactions. Dermatitis. 2017 Jul/Aug;28(4):291. doi: 10.1097/DER.0000000000000300. PubMed PMID: 28614109.

10: Golmohammadzadeh S, Jaafari MR, Hosseinzadeh H. Does saffron have antisolar and moisturizing effects? Iran J Pharm Res. 2010 Spring;9(2):133-40. PubMed PMID: 24363719; PubMed Central PMCID: PMC3862060.

11: Gerberick GF, Ryan CA. Contact photoallergy testing of sunscreens in guinea pigs. Contact Dermatitis. 1989 Apr;20(4):251-9. PubMed PMID: 2787725.

12: O'Keefe SJ, Feltis BN, Piva TJ, Turney TW, Wright PF. ZnO nanoparticles and organic chemical UV-filters are equally well tolerated by human immune cells. Nanotoxicology. 2016 Nov;10(9):1287-96. doi: 10.1080/17435390.2016.1206148. Epub 2016 Jul 19. PubMed PMID: 27345703.

13: Cunha SC, Trabalón L, Jacobs S, Castro M, Fernandez-Tejedor M, Granby K, Verbeke W, Kwadijk C, Ferrari F, Robbens J, Sioen I, Pocurull E, Marques A, Fernandes JO, Domingo JL. UV-filters and musk fragrances in seafood commercialized in Europe Union: Occurrence, risk and exposure assessment. Environ Res. 2018 Feb;161:399-408. doi: 10.1016/j.envres.2017.11.015. PubMed PMID: 29197758.

14: He K, Timm A, Blaney L. Simultaneous determination of UV-filters and estrogens in aquatic invertebrates by modified quick, easy, cheap, effective, rugged, and safe extraction and liquid chromatography tandem mass spectrometry. J Chromatogr A. 2017 Aug 4;1509:91-101. doi: 10.1016/j.chroma.2017.06.039. Epub 2017 Jun 15. PubMed PMID: 28647144.

15: Choquenet B, Couteau C, Paparis E, Coiffard LJ. Quercetin and rutin as potential sunscreen agents: determination of efficacy by an in vitro method. J Nat Prod. 2008 Jun;71(6):1117-8. doi: 10.1021/np7007297. Epub 2008 May 31. PubMed PMID: 18512988.

16: Bargar TA, Alvarez DA, Garrison VH. Synthetic ultraviolet light filtering chemical contamination of coastal waters of Virgin Islands national park, St. John, U.S. Virgin Islands. Mar Pollut Bull. 2015 Dec 15;101(1):193-199. doi: 10.1016/j.marpolbul.2015.10.077. Epub 2015 Nov 12. PubMed PMID: 26581812.

17: Corinaldesi C, Damiani E, Marcellini F, Falugi C, Tiano L, Brugè F, Danovaro R. Sunscreen products impair the early developmental stages of the sea urchin Paracentrotus lividus. Sci Rep. 2017 Aug 10;7(1):7815. doi: 10.1038/s41598-017-08013-x. PubMed PMID: 28798318; PubMed Central PMCID: PMC5552690.

18: Golmohammadzadeh S, Imani F, Hosseinzadeh H, Jaafari MR. Preparation, characterization and evaluation of sun protective and moisturizing effects of nanoliposomes containing safranal. Iran J Basic Med Sci. 2011 Nov;14(6):521-33. PubMed PMID: 23493792; PubMed Central PMCID: PMC3586861.

19: Chatelain E, Gabard B, Surber C. Skin penetration and sun protection factor of five UV filters: effect of the vehicle. Skin Pharmacol Appl Skin Physiol. 2003 Jan-Feb;16(1):28-35. PubMed PMID: 12566826.

20: Wharton M, Geary M, O'Connor N, Curtin L, Ketcher K. Simultaneous Liquid Chromatographic Determination of 10 Ultra-Violet Filters in Sunscreens. J Chromatogr Sci. 2015 Sep;53(8):1289-95. doi: 10.1093/chromsci/bmv001. Epub 2015 Feb 5. PubMed PMID: 25662967.